Cas no 2305253-43-2 (1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid)
1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-6735103
- 2305253-43-2
- 1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid
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- Inchi: 1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11(7-10-5-4-6-10)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)
- InChI Key: FSWZRPJWULLYSL-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1C(C(=O)O)CC(C1)CC1CCC1)=O
Computed Properties
- Exact Mass: 283.17835828g/mol
- Monoisotopic Mass: 283.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 66.8Ų
1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6735103-0.05g |
1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid |
2305253-43-2 | 95.0% | 0.05g |
$924.0 | 2025-03-13 | |
| Enamine | EN300-6735103-0.1g |
1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid |
2305253-43-2 | 95.0% | 0.1g |
$968.0 | 2025-03-13 | |
| Enamine | EN300-6735103-0.25g |
1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid |
2305253-43-2 | 95.0% | 0.25g |
$1012.0 | 2025-03-13 | |
| Enamine | EN300-6735103-0.5g |
1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid |
2305253-43-2 | 95.0% | 0.5g |
$1056.0 | 2025-03-13 | |
| Enamine | EN300-6735103-1.0g |
1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid |
2305253-43-2 | 95.0% | 1.0g |
$1100.0 | 2025-03-13 | |
| Enamine | EN300-6735103-2.5g |
1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid |
2305253-43-2 | 95.0% | 2.5g |
$2155.0 | 2025-03-13 | |
| Enamine | EN300-6735103-5.0g |
1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid |
2305253-43-2 | 95.0% | 5.0g |
$3189.0 | 2025-03-13 | |
| Enamine | EN300-6735103-10.0g |
1-[(tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid |
2305253-43-2 | 95.0% | 10.0g |
$4729.0 | 2025-03-13 |
1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid
Professional Introduction to 1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic Acid (CAS No: 2305253-43-2)
1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid, with the CAS number 2305253-43-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, including the presence of both tert-butoxy and cyclobutylmethyl substituents, make it a valuable building block for the development of novel therapeutic agents.
The cyclobutylmethyl group in this compound contributes to its steric hindrance, which can be strategically employed to modulate the binding affinity and selectivity of drug candidates. This property is particularly relevant in the design of enzyme inhibitors and receptor modulators, where precise spatial orientation of functional groups is essential for optimal biological activity. Furthermore, the tert-butoxy carbonyl protection group provides stability to the carboxylic acid moiety, allowing for controlled reactions under various synthetic conditions. This protective feature is often utilized in multi-step syntheses to prevent unwanted side reactions and ensure high yields.
In recent years, there has been a surge in research focused on developing innovative strategies for drug discovery and development. The compound 1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid has emerged as a key intermediate in several cutting-edge projects aimed at addressing unmet medical needs. For instance, its application in the synthesis of protease inhibitors has shown promising results in preclinical studies. Proteases are enzymes that play a critical role in various physiological processes, and their inhibition is often targeted in the treatment of inflammatory diseases, cancer, and infectious disorders. The steric and electronic properties of this compound make it an ideal candidate for designing potent protease inhibitors with improved pharmacokinetic profiles.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Pyrrolidine derivatives, in particular, have been extensively studied due to their diverse biological activities and favorable pharmacological properties. The presence of both cyclobutylmethyl and tert-butoxy substituents in 1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid enhances its potential as a scaffold for developing new therapeutic agents. This compound has been utilized in several synthetic pathways that lead to novel molecules with enhanced binding affinity and reduced toxicity. Such advancements are crucial for improving patient outcomes and addressing drug resistance issues.
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(cyclobutylmethyl)pyrrolidine-2-carboxylic acid involves a series of well-defined chemical transformations that highlight the compound's versatility as an intermediate. The protective group strategy employed during its synthesis ensures that reactive functional groups are selectively modified without affecting other sensitive parts of the molecule. This approach is particularly important in complex synthetic schemes where multiple functional groups need to be manipulated simultaneously. The compound's stability under various reaction conditions makes it an excellent candidate for large-scale production and industrial applications.
In conclusion, 1-[(Tert-butoxy)carboxylic acid ester derivative,] with CAS number 2305253-43-2, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers working on the development of novel therapeutic agents. The ongoing research utilizing this compound underscores its importance in addressing critical medical challenges and improving patient care. As scientific understanding continues to evolve, it is expected that applications for this compound will expand further, contributing to breakthroughs across multiple therapeutic areas.
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